molecular formula C5H11NO B6322546 (R)-(1-Methyl-azetidin-2-yl)-methanol CAS No. 1932543-77-5

(R)-(1-Methyl-azetidin-2-yl)-methanol

Cat. No.: B6322546
CAS No.: 1932543-77-5
M. Wt: 101.15 g/mol
InChI Key: ODRFPWJCWBQAJR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(1-Methyl-azetidin-2-yl)-methanol is a chiral compound with the molecular formula C5H11NO. It is a colorless to brown liquid that is used as a building block in various chemical syntheses. The compound is known for its unique structure, which includes a four-membered azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Methyl-azetidin-2-yl)-methanol typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the reduction of ®-1-methyl-2-azetidinone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of ®-(1-Methyl-azetidin-2-yl)-methanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

®-(1-Methyl-azetidin-2-yl)-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various esters or ethers .

Scientific Research Applications

®-(1-Methyl-azetidin-2-yl)-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-(1-Methyl-azetidin-2-yl)-methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-Methyl-azetidin-2-yl)-methanol
  • ®-1-Methyl-2-azetidinone
  • (S)-1-Methyl-2-azetidinone

Uniqueness

®-(1-Methyl-azetidin-2-yl)-methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(1-Methyl-azetidin-2-yl)-methanol. The presence of the azetidine ring also distinguishes it from other similar compounds, providing unique chemical properties and reactivity .

Properties

IUPAC Name

[(2R)-1-methylazetidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRFPWJCWBQAJR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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